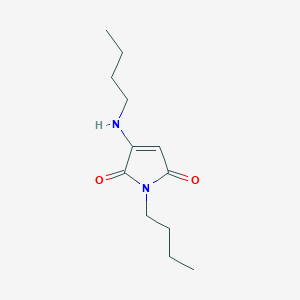
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with butyl and butylamino groups
Métodos De Preparación
The synthesis of 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or butylamino groups are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to develop new drugs based on its structure.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium nitrate: This compound is an ionic liquid with different applications, including as a solvent and catalyst.
1-Butyl-3-methylimidazolium iodide: Another ionic liquid, used in dye-sensitized solar cells and other industrial applications.
1-Butyl-3-methylimidazolium thiocyanate: Known for its use in extractive desulfurization of liquid fuels.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-butyl-3-(butylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-7-13-10-9-11(15)14(12(10)16)8-6-4-2/h9,13H,3-8H2,1-2H3 |
Clave InChI |
ODNQUCUMLYBCTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=O)N(C1=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



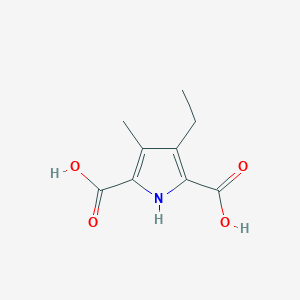
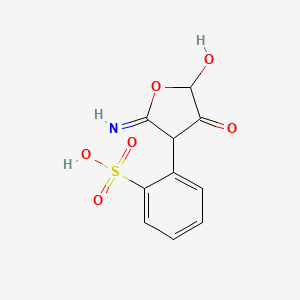

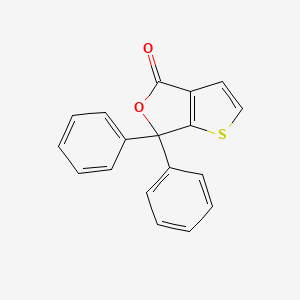
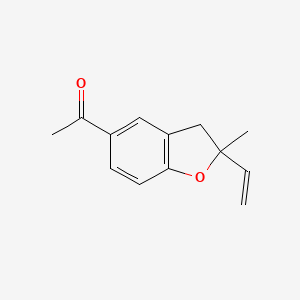
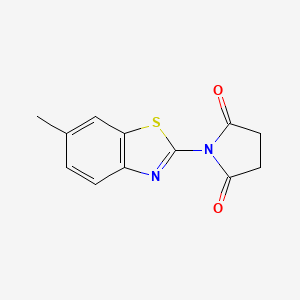
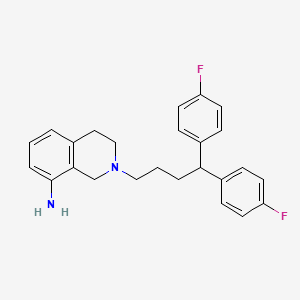
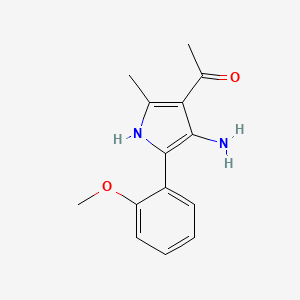
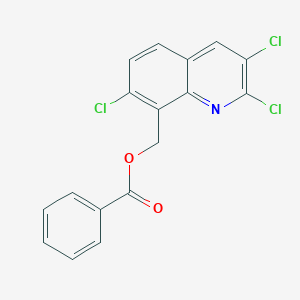
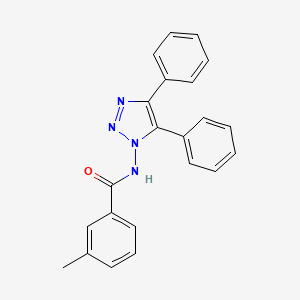
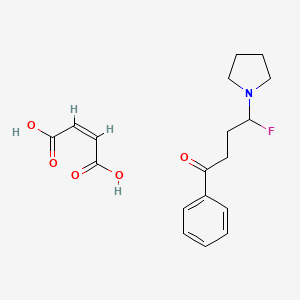
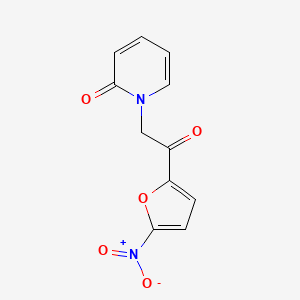
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
